

Application Notes: Protein Crosslinking with Dithiobis(succinimidyl propionate) (DSP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis-SS-C3-NHS ester	
Cat. No.:	B2866818	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, thiol-cleavable crosslinking agent.[1] Its structure features an N-hydroxysuccinimide (NHS) ester at each end of a 12-angstrom spacer arm, which contains a disulfide bond.[2] The NHS esters readily react with primary amines (—NH2) found at the N-terminus of polypeptides and on the side chains of lysine residues, forming stable amide bonds.[3][4] This reaction is most efficient at a pH range of 7.2 to 8.5.[5]

The key feature of DSP is the disulfide bond within its spacer arm, which can be easily cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This cleavability makes DSP an invaluable tool for identifying protein-protein interactions. Interacting proteins can be chemically "locked" together, isolated, and then separated by cleaving the crosslinker for subsequent analysis by methods like SDS-PAGE and mass spectrometry.

Because DSP is a non-sulfonated, lipophilic molecule, it is membrane-permeable and suitable for crosslinking intracellular and intramembrane proteins. For crosslinking cell surface proteins, its water-soluble analog, DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), is recommended as it is membrane-insoluble.

Chemical and Physical Properties

The properties of DSP and its water-soluble analog DTSSP are critical for designing crosslinking experiments.

Property	Dithiobis(succinimidyl propionate) (DSP)	3,3'- Dithiobis(sulfosuccinimidy I propionate) (DTSSP)	
Synonym	Lomant's Reagent	Sulfo-DSP	
Molecular Weight	404.42 g/mol	608.51 g/mol	
Spacer Arm Length	12.0 Å	12.0 Å	
Reactive Groups	N-hydroxysuccinimide (NHS) ester	Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester	
Target Moiety	Primary Amines (-NH ₂)	Primary Amines (-NH ₂)	
Solubility	Water-insoluble; Soluble in DMSO or DMF	Water-soluble	
Membrane Permeability	Permeable	Impermeable	
Cleavability	Thiol-cleavable (Disulfide bond)	Thiol-cleavable (Disulfide bond)	
Storage	Store desiccated at -20°C	Store desiccated at 4-8°C	

Experimental Protocols Protocol 1: Crosslinking Proteins in Solution

This protocol provides a general procedure for crosslinking purified proteins or proteins in a cell lysate.

1. Materials Required

 DSP Stock Solution: Prepare a 10-25 mM stock solution of DSP in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

- Protein Sample: Prepare the protein sample in an amine-free buffer, such as Phosphate Buffered Saline (PBS), HEPES, or borate buffer, at a pH between 7.2 and 8.0. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target proteins for reaction with the NHS ester. If necessary, dialyze the sample to remove interfering buffer components.
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
- Reducing Agent (for cleavage): 500 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).

2. Reaction Procedure

- Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
- Add the DSP stock solution to the protein sample. The optimal molar ratio of crosslinker to
 protein must be determined empirically. A common starting point is a 20- to 50-fold molar
 excess of DSP for protein concentrations below 5 mg/mL, and a 10-fold molar excess for
 concentrations above 5 mg/mL.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
 The shorter incubation at room temperature is often sufficient.
- Stop (quench) the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted DSP is deactivated.
- The crosslinked protein sample is now ready for downstream analysis (e.g., SDS-PAGE, immunoprecipitation, or mass spectrometry).

Recommended Molar Excess of DSP

Protein Concentration	Molar Excess of DSP	Final DSP Concentration Range
> 5 mg/mL	10-fold	0.25 - 5 mM

| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM |

Protocol 2: In Vivo Crosslinking of Intracellular Proteins

This protocol is designed for stabilizing protein-protein interactions within living cells.

- 1. Materials Required
- DSP Stock Solution (100 mM): Dissolve 40 mg of DSP in 1 mL of anhydrous DMSO. Prepare immediately before use.
- Cell Culture: Adherent or suspension cells.
- Crosslinking Buffer: Ice-cold PBS (pH 7.4-8.0).
- Quenching Buffer: 1 M Tris-HCl, pH 7.5.
- Lysis Buffer: Appropriate buffer for cell lysis (e.g., RIPA buffer) containing protease inhibitors.
- 2. Reaction Procedure
- Wash cells twice with ice-cold PBS to remove amine-containing components from the culture medium.
- For adherent cells, add ice-cold PBS to cover the cell monolayer. For suspension cells, resuspend the cell pellet in ice-cold PBS.
- Immediately before use, dilute the 100 mM DSP stock solution into pre-warmed (37°C) PBS
 to a final working concentration. A common starting point is 0.1-2 mM. The optimal
 concentration should be determined empirically.
- Add the DSP working solution to the cells.
- Incubate for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice is often
 preferred to minimize cellular processes and potential artifacts.
- Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM.
 Incubate for 15 minutes on ice.

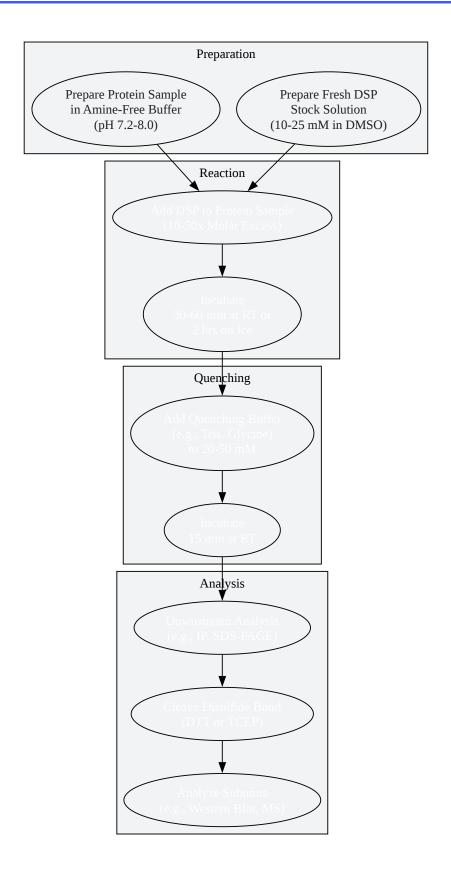
- Wash the cells twice with ice-cold PBS to remove excess quenching buffer.
- Proceed with cell lysis according to your standard protocol. The resulting lysate contains stabilized protein complexes ready for immunoprecipitation or other affinity purification methods.

Protocol 3: Cleavage of Disulfide Bonds

This protocol describes the reversal of the crosslink for analysis of individual protein components.

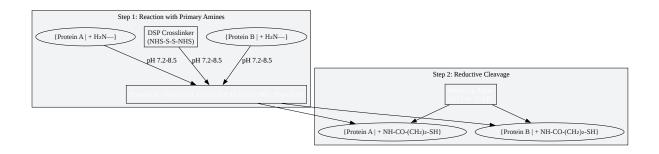
- 1. Using DTT in SDS-PAGE Sample Buffer
- To the crosslinked sample, add SDS-PAGE loading buffer containing a final concentration of 20-50 mM DTT or 5% β-mercaptoethanol.
- Heat the sample at 100°C for 5 minutes.
- The disulfide bond will be reduced, separating the crosslinked proteins, which can then be resolved by SDS-PAGE.
- 2. Using TCEP for Mass Spectrometry Applications
- TCEP is a more potent and stable reducing agent than DTT, especially at lower pH, and is
 often preferred for applications preceding mass spectrometry as it is thiol-free.
- Incubate the crosslinked sample with 5-50 mM TCEP for 5-30 minutes at room temperature.
- Unlike DTT, TCEP does not need to be removed before certain sulfhydryl-reactive reactions.

Reducing Agent Comparison



Reducing Agent	Recommended Concentration	Incubation Conditions	Notes
DTT	20-50 mM	30 min at 37°C or 5 min at 100°C	Standard choice for SDS-PAGE. Less stable than TCEP.
β-Mercaptoethanol	~5% (v/v)	5 min at 100°C in SDS-PAGE buffer	Volatile with strong odor.

| TCEP | 5-50 mM | 5-30 min at Room Temperature | More stable and potent than DTT; ideal for MS. Avoid phosphate buffers for long-term stability. |


Visualized Workflows and Mechanisms

Click to download full resolution via product page

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. General protein-protein cross-linking PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Protein Crosslinking with Dithiobis(succinimidyl propionate) (DSP)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b2866818#bis-ss-c3-nhs-ester-crosslinking-protocol-for-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com